molecular formula C11H14N2O B1410938 [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine CAS No. 1993316-69-0

[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine

Cat. No.: B1410938
CAS No.: 1993316-69-0
M. Wt: 190.24 g/mol
InChI Key: VJULQBNGWWGYSG-UHFFFAOYSA-N
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Description

[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine is a pyridine derivative featuring a pent-4-ynyloxy substituent at the 6-position and a methylamine group at the 3-position. The pent-4-ynyloxy group (O-CH2-CH2-C≡CH) introduces an alkyne functionality, enabling applications in click chemistry for bioconjugation or probe synthesis. The compound’s molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol. Its structure combines the aromatic pyridine core with a flexible alkynyl ether chain, balancing hydrophobicity and reactivity .

Properties

IUPAC Name

(6-pent-4-ynoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-7-14-11-6-5-10(8-12)9-13-11/h1,5-6,9H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULQBNGWWGYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine typically involves the reaction of 6-hydroxypyridine-3-carbaldehyde with pent-4-yn-1-ol in the presence of a base to form the intermediate 6-(pent-4-ynyloxy)pyridine-3-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine may exhibit significant biological activities, particularly as anticancer agents. A study on Mannich bases, which include structural elements similar to this compound, reported cytotoxicity against various cancer cell lines, including colon and hepatoma cells. The cytotoxicity was noted to be 2.5 to 5.2 times higher than standard treatments like 5-fluorouracil in some cases .

Drug Development

The unique structure of This compound positions it as a potential lead compound in drug development. Its ability to interact with biological targets suggests applications in developing new therapeutic agents for diseases such as cancer and neurological disorders. The binding affinity studies conducted on similar pyridine derivatives have shown promising results in targeting specific receptors associated with these diseases.

Material Science Applications

In material science, This compound can be used as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its functional groups allow for modifications that can enhance material properties such as conductivity and thermal stability.

Case Study: Polymer Synthesis

A recent study demonstrated the use of pyridine derivatives in creating conductive polymers through electrochemical polymerization. The incorporation of This compound into polymer matrices showed improved electrical conductivity compared to traditional materials .

CompoundCell Line TestedCytotoxicity (IC50)Reference
This compoundHepG2 (Liver Cancer)TBD
Mannich Base AHuh7 (Hepatoma)2 μg/mL
Mannich Base BMCF7 (Breast Cancer)1 μg/mL

Synthesis Method Overview

Synthesis MethodDescriptionYield (%)
Alkyne FunctionalizationIntroduction of pent-4-yne moiety via alkyne precursorTBD
Mannich ReactionFormation using methylamine and carbonyl compoundsTBD

Mechanism of Action

The mechanism by which [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent at Pyridine 6-Position Key Properties Applications/Notes References
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine Pent-4-ynyloxy (O-CH2-CH2-C≡CH) Alkyne group for click chemistry; moderate lipophilicity (LogP ~1.8) Bioconjugation, imaging probes
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine Trifluoroethoxy (O-CH2CF3) Electron-withdrawing group; high lipophilicity (LogP ~2.5); enhanced metabolic stability Fluorinated drug candidates
6-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine Pyrazole methoxy (O-CH2-C3H3N2) Hydrogen-bonding capability; planar heterocycle; LogP ~1.2 Kinase inhibitors, receptor antagonists
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine Pyrrolidinyl-dimethylamino (N(CH3)2) Basic tertiary amine; improved solubility (LogP ~0.5); steric bulk CNS-targeting agents, solubility enhancers
4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine Methoxyphenyl (C6H4-OCH3) Extended π-system; LogP ~2.1; planar aromatic scaffold Anticancer, kinase inhibition

Key Findings:

Electronic Effects :

  • The trifluoroethoxy group in [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine withdraws electron density via its fluorine atoms, stabilizing negative charges and enhancing metabolic resistance compared to the electron-neutral pent-4-ynyloxy group .
  • The pyrazole methoxy group in 6-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine provides hydrogen-bonding sites, improving target binding affinity in enzyme inhibition studies .

Steric and Solubility Profiles: The pyrrolidinyl-dimethylamino substituent in 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine introduces steric bulk and basicity, increasing aqueous solubility (LogP ~0.5) for central nervous system (CNS) applications . The methoxyphenyl group in 4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine enhances π-π stacking with aromatic residues in protein binding pockets, critical for kinase inhibitors .

Functionalization Potential: The alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry for labeling and drug delivery .

Biological Activity

[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound features a pyridine ring substituted with a pent-4-ynyl ether and a methylamine group, contributing to its unique reactivity and biological profile .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
    • Compounds structurally similar to this compound have been identified as FAAH inhibitors. FAAH is responsible for the hydrolysis of bioactive lipids such as anandamide, which plays a critical role in pain modulation and neuroprotection .
    • Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially providing analgesic effects and treating conditions such as anxiety and depression.
  • Interaction with Neurotransmitter Systems :
    • The compound may interact with various neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function. This interaction can be vital in developing treatments for neurodegenerative diseases and psychiatric disorders.

Biological Activity Data

A summary of the biological activities reported for this compound is provided in the following table:

Activity Effect Reference
FAAH InhibitionIncreased anandamide levels
Antidepressant-like effectsBehavioral improvements in animal models
Anti-inflammatory propertiesReduction in inflammatory markers
Cytotoxicity against cancer cellsSelective cytotoxicity in certain cell lines

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • FAAH Inhibition Study :
    • A study demonstrated that FAAH inhibitors could significantly reduce pain responses in animal models, suggesting that compounds like this compound may be effective analgesics .
  • Neuroprotective Effects :
    • Research indicated that similar compounds could enhance neuroprotection by modulating endocannabinoid signaling, which is crucial in conditions like Alzheimer's disease. This suggests potential therapeutic applications for cognitive disorders .
  • Cytotoxicity Evaluation :
    • In vitro studies showed that derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. These findings highlight the importance of further exploration into their structure-activity relationships .

Q & A

Q. What advanced spectroscopic techniques elucidate the compound’s conformational dynamics in solution?

  • Methodological Answer : NOESY NMR identifies intramolecular interactions between the pyridine ring and alkyne chain, indicating a folded conformation in non-polar solvents. Variable-temperature NMR (VT-NMR) and molecular dynamics (MD) simulations quantify rotational barriers around the methylamine linkage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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